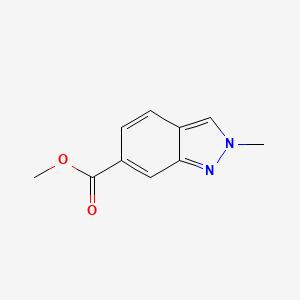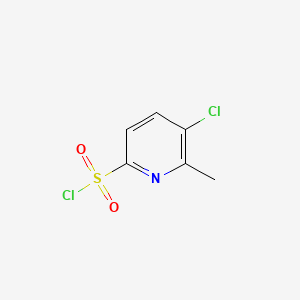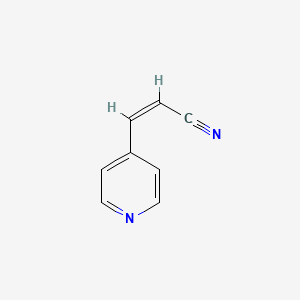
Dexamethasone 23-Dimorpholinophosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
While the specific mechanism of action for Dexamethasone 23-Dimorpholinophosphinate is not mentioned in the search results, dexamethasone, a related compound, works by decreasing inflammation through suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability. It also suppresses the normal immune response .
Safety and Hazards
Dexamethasone 23-Dimorpholinophosphinate is intended for research use only and is not intended for diagnostic or therapeutic use . A safety data sheet for dexamethasone suggests that it may cause skin, eye, and respiratory tract irritation . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
Orientations Futures
While specific future directions for Dexamethasone 23-Dimorpholinophosphinate were not found, dexamethasone, a related compound, is being studied for its potential use in various medical conditions. For example, it has been used in combination with other drugs for the treatment of multiple myeloma .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Dexamethasone 23-Dimorpholinophosphinate can be achieved through the reaction of Dexamethasone with Dimorpholinophosphinic acid chloride.", "Starting Materials": [ "Dexamethasone", "Dimorpholinophosphinic acid chloride", "Sodium bicarbonate", "Methanol", "Chloroform", "Dichloromethane" ], "Reaction": [ "Dexamethasone is dissolved in methanol.", "Dimorpholinophosphinic acid chloride is dissolved in dichloromethane.", "Sodium bicarbonate is added to the Dexamethasone solution to adjust the pH to 8-9.", "The Dimorpholinophosphinic acid chloride solution is added dropwise to the Dexamethasone solution with stirring at room temperature.", "The reaction mixture is stirred at room temperature for 24 hours.", "The mixture is then extracted with chloroform.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography to obtain Dexamethasone 23-Dimorpholinophosphinate as a white solid." ] } | |
Numéro CAS |
3864-50-4 |
Nom du produit |
Dexamethasone 23-Dimorpholinophosphinate |
Formule moléculaire |
C30H44FN2O8P |
Poids moléculaire |
610.66 |
Nom IUPAC |
(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-dimorpholin-4-ylphosphoryloxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H44FN2O8P/c1-20-16-24-23-5-4-21-17-22(34)6-7-27(21,2)29(23,31)25(35)18-28(24,3)30(20,37)26(36)19-41-42(38,32-8-12-39-13-9-32)33-10-14-40-15-11-33/h6-7,17,20,23-25,35,37H,4-5,8-16,18-19H2,1-3H3/t20-,23+,24+,25+,27+,28+,29+,30+/m1/s1 |
Clé InChI |
RNVQHKJBDRJEFZ-KJGWKDEOSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(N5CCOCC5)N6CCOCC6)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B569869.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)urea](/img/structure/B569870.png)
![6-[4-[2-(2-Benzo[b][1,4]benzothiazepin-6-yloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine](/img/structure/B569872.png)



